In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
Introduction and Structural Significance
As modern drug discovery paradigms shift away from flat, sp²-hybridized aromatic compounds toward more complex, sp³-rich three-dimensional architectures, spirocyclic scaffolds have emerged as highly privileged structures. Among these, 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (CAS: 91830-17-0 for the free base; 89038-93-7 for the hydrochloride salt) represents a highly versatile and chemically robust building block[1].
The orthogonal arrangement of the benzofuran and piperidine rings provides a rigid 3D vector that enhances solubility, reduces off-target promiscuity, and allows for precise spatial projection of pharmacophores into deep enzymatic pockets. The presence of the bromine atom at the 5-position serves as an ideal synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this scaffold invaluable in the development of Histone Deacetylase (HDAC) inhibitors[2] and allosteric inhibitors of the SHP2 phosphatase[3].
Physicochemical and Structural Profiling
Understanding the physicochemical baseline of the spiro[benzofuran-2,4'-piperidine] core is critical for predicting its pharmacokinetic behavior and optimizing its drug-likeness. The scaffold exhibits a favorable balance of lipophilicity and topological polar surface area (TPSA), ideal for central nervous system (CNS) penetration and oral bioavailability[4].
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₂H₁₄BrNO | Defines the core spirocyclic framework. |
| Molecular Weight | 268.15 g/mol (Free Base) | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Exact Mass | 267.02588 Da | Critical for high-resolution LC-MS validation. |
| XLogP3-AA | 2.6 | Optimal lipophilicity for membrane permeability and target binding. |
| TPSA | 21.3 Ų | Low polar surface area ensures excellent blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Provides a critical interaction point for hinge-binding or solvent-exposed regions. |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | Facilitates interactions with backbone amides in target binding sites. |
Synthetic Methodology & Mechanistic Causality
The construction of the spiro[benzofuran-2,4'-piperidine] core requires precise formation of the quaternary spiro stereocenter (C2 of the benzofuran). While methods like Umpolung flow chemistry exist for related 3-oxo derivatives[5], a highly robust and scalable approach for the 3H-dihydrobenzofuran core leverages a tandem organometallic addition followed by an intramolecular Nucleophilic Aromatic Substitution (S_NAr).
Causality in Reagent Selection
The strategic selection of 5-bromo-2-fluorobenzyl bromide as the starting material is deliberate. The fluorine atom at the ortho position is highly electronegative, which severely depletes electron density at the adjacent carbon, making it highly susceptible to nucleophilic attack by the tertiary alkoxide. Unlike heavier halogens, fluorine is an exceptional leaving group in S_NAr reactions due to its ability to stabilize the transition state of the Meisenheimer intermediate.
Fig 1. Tandem organometallic addition and intramolecular SNAr cyclization workflow.
Step-by-Step Synthesis Protocol
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Grignard Formation & Addition: Suspend magnesium turnings (1.2 eq) in anhydrous THF under argon. Slowly add 5-bromo-2-fluorobenzyl bromide (1.0 eq) to form the Grignard reagent. Cool the solution to -78°C and dropwise add 1-Boc-4-piperidone (1.0 eq) in THF. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with EtOAc and concentrate to yield the tertiary alcohol intermediate.
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Intramolecular S_NAr Cyclization: Dissolve the intermediate in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C to deprotonate the tertiary alcohol. Heat the reaction to 80°C for 4 hours. The resulting alkoxide attacks the fluorinated aromatic carbon, expelling the fluoride ion and forming the spirocyclic ether. Quench with water, extract with EtOAc, and purify via flash chromatography.
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Boc Deprotection: Dissolve the purified spirocycle in dichloromethane (DCM) and add 4N HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours until gas evolution ceases. Concentrate under vacuum and triturate with diethyl ether to precipitate 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride as a white solid.
Target Engagement: The SHP2 Allosteric Paradigm
Spiro-piperidine derivatives are heavily utilized in the design of allosteric inhibitors for SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2)[3]. SHP2 acts as a critical node in the RAS/MAPK signaling pathway, driving tumor cell proliferation.
In its inactive state, SHP2 is auto-inhibited; its N-terminal SH2 domain blocks the catalytic PTP domain. Functionalized spiro[benzofuran-2,4'-piperidine] compounds bind specifically to the allosteric interface between these two domains, acting as a "molecular glue" that locks the enzyme in its closed, inactive conformation. The orthogonal geometry of the spirocycle is perfectly suited to wedge into this deep, narrow allosteric cleft.
Fig 2. Mechanism of action for spiro-piperidine derivatives in stabilizing the auto-inhibited state of SHP2.
Self-Validating Experimental Protocols
Analytical Validation of the Synthesized Scaffold
To ensure the structural integrity of the synthesized scaffold before downstream library generation, a self-validating LC-MS and NMR workflow must be employed:
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LC-MS (ESI+): The presence of the bromine isotope pattern is the primary validation marker. The mass spectrum must show a distinct 1:1 doublet at m/z 268.0 and 270.0 [M+H]⁺, confirming the preservation of the bromine atom during the S_NAr cyclization.
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¹H-NMR (400 MHz, DMSO-d₆): The disappearance of the Boc group (singlet at ~1.4 ppm) and the presence of the broad secondary amine proton (NH₂⁺) at ~9.0 ppm confirms successful deprotection. The spirocyclic nature is validated by the distinct splitting pattern of the diastereotopic protons on the piperidine ring.
Biochemical Assay: SHP2 Enzyme Inhibition
When evaluating downstream functionalized derivatives of this scaffold, the assay design must account for the allosteric mechanism of action.
Protocol:
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Buffer Preparation: Prepare a working buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM DTT, and 0.05% Tween-20. Causality: DTT is strictly required to maintain the catalytic cysteine of SHP2 in a reduced, active state, while Tween-20 prevents non-specific compound aggregation.
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Enzyme Selection (Critical Step): Utilize full-length SHP2 (amino acids 1-593). Causality: Truncated versions of SHP2 lacking the N-SH2 domain are constitutively active and lack the allosteric pocket. Testing an allosteric spiro-inhibitor on a truncated enzyme will yield false-negative results, rendering the assay biologically irrelevant.
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Incubation: Dispense 10 nM of full-length SHP2 into a 384-well plate. Add the spiro-derivative (serial dilutions in DMSO, final DMSO concentration <1%) and an activating peptide (e.g., IRS1_pY1172) to stimulate the enzyme. Incubate for 30 minutes at room temperature to allow the allosteric equilibrium to settle.
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Readout: Add 10 µM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). Measure fluorescence continuously for 20 minutes (Ex: 358 nm / Em: 450 nm). Calculate the IC₅₀ based on the initial velocity of the reaction.
References
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Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity , ResearchGate,[Link]
- SPIRO COMPOUND AND USE THEREOF - EP 4342891 A1, European P
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Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4'-piperidine] Building Block , ResearchGate,[Link]


